[1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl](3-pyridylmethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a complex organic compound that has garnered significant interest in the field of medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 3,4-dimethylphenylhydrazine with ethyl acetoacetate to form a pyrazole intermediate. This intermediate is then reacted with formamide and triethyl orthoformate to yield the pyrazolo[4,5-e]pyrimidine core .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods, with optimizations for scale-up, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine undergoes various chemical reactions, including:
- Oxidation : This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
- Substitution : Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups .
- Oxidation : Potassium permanganate in acidic or neutral conditions.
- Reduction : Sodium borohydride in methanol or ethanol.
- Substitution : Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate .
Biology: In biological research, 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation .
Medicine: The compound’s ability to inhibit CDK2 makes it a potential candidate for cancer therapy. Research has shown that it can induce apoptosis in cancer cells, making it a promising lead compound for drug development .
Industry: While industrial applications are less documented, the compound’s potential in medicinal chemistry suggests it could be used in the pharmaceutical industry for the development of new cancer therapies .
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine involves the inhibition of CDK2. This enzyme is crucial for the progression of the cell cycle from the G1 to the S phase. By inhibiting CDK2, the compound effectively halts cell division, leading to apoptosis in cancer cells . Molecular docking studies have shown that the compound fits well into the CDK2 active site, forming essential hydrogen bonds with key amino acids .
Comparison with Similar Compounds
Similar Compounds:
- Pyrazolo[3,4-d]pyrimidine : Another compound with a similar core structure, known for its anticancer properties .
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine : This compound also exhibits CDK2 inhibitory activity and has been studied for its potential in cancer therapy .
Uniqueness: What sets 1-(3,4-Dimethylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine apart is its specific substitution pattern, which enhances its binding affinity and selectivity for CDK2. This makes it a more potent inhibitor compared to its analogs .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)-N-(pyridin-3-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6/c1-13-5-6-16(8-14(13)2)25-19-17(11-24-25)18(22-12-23-19)21-10-15-4-3-7-20-9-15/h3-9,11-12H,10H2,1-2H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYZRROKAIVIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC4=CN=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.